Methyl 5-[(but-2-yn-1-yl)amino]pyrazine-2-carboxylate
Description
Methyl 5-[(but-2-yn-1-yl)amino]pyrazine-2-carboxylate is a pyrazine-based derivative featuring a methyl ester at position 2 and a but-2-yn-1-ylamino substituent at position 3. Pyrazine carboxylates are frequently explored in medicinal chemistry due to their versatility in forming hydrogen bonds and π-π interactions, which enhance biological targeting . The but-2-yn-1-yl group introduces an alkyne moiety, which may confer unique reactivity (e.g., click chemistry applications) or modulate pharmacokinetic properties compared to other substituents .
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 5-(but-2-ynylamino)pyrazine-2-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-3-4-5-11-9-7-12-8(6-13-9)10(14)15-2/h6-7H,5H2,1-2H3,(H,11,13) |
InChI Key |
HFTQERCJJANGKL-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCNC1=NC=C(N=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Starting from Pyrazine-2-carboxylate Derivatives
One of the prevalent approaches involves starting with methyl pyrazine-2-carboxylate derivatives, which are subjected to functional group modifications to introduce the but-2-yn-1-ylamine moiety.
- Method Overview :
- Preparation of methyl pyrazine-2-carboxylate through esterification of pyrazine-2-carboxylic acid, typically using methanol under reflux with acid catalysts, achieving yields around 93%.
- Halogenation at the 5-position utilizing reagents like thionyl chloride or N-chlorosuccinimide to introduce halogen substituents, such as bromine or chlorine, facilitating subsequent nucleophilic substitution.
- Nucleophilic substitution with but-2-yn-1-amine or its derivatives, often in the presence of bases like potassium carbonate, to replace halogens with the aminoalkyne group, yielding the target compound.
Direct Amination of Pyrazine-2-carboxylate
Another route involves direct amination:
- Reacting methyl pyrazine-2-carboxylate with but-2-yn-1-amine derivatives in the presence of catalysts such as palladium or copper under mild conditions to form the aminoalkyne substituted pyrazine.
Hydrogenation and Functional Group Transformation
Hydrogenation of halogenated intermediates is employed to replace halogen atoms with amino groups or to introduce the but-2-yn-1-ylamine group directly, often under catalytic hydrogenation conditions using palladium or Raney nickel catalysts.
Reaction conditions typically involve:
- Solvents such as methanol or ethanol.
- Hydrogen pressures of 1.8–2.2 MPa.
- Temperatures around 58–62°C.
- Reaction times ranging from 10 to 12 hours.
Alternative Route: Synthesis via Pyrazine Ring Formation and Subsequent Functionalization
A more complex, multi-step process involves:
- Cyclization of suitable precursors such as 2-amino malonamide with methylglyoxal to form the pyrazine core.
- Subsequent halogenation at the 5-position using thionyl chloride.
- Introduction of the aminoalkyne group via nucleophilic substitution with but-2-yn-1-amine derivatives.
This route emphasizes environmental friendliness by avoiding harsh oxidizers like potassium permanganate and utilizing cost-effective raw materials.
Summary of Reaction Conditions and Yields
Environmental and Industrial Considerations
Recent innovations focus on replacing hazardous oxidizers like potassium permanganate with greener alternatives, such as catalytic cyclization and halogenation, making the process more suitable for large-scale production. The use of readily available raw materials like methylglyoxal and 2-amino malonamide further enhances economic feasibility.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(but-2-yn-1-yl)amino]pyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the alkyne group to an alkene or alkane.
Coupling Reactions: The alkyne group can undergo coupling reactions, such as Sonogashira or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Coupling Reactions: Palladium catalysts and copper co-catalysts are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes.
Scientific Research Applications
Methyl 5-[(but-2-yn-1-yl)amino]pyrazine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound can serve as a probe or ligand in biological assays to study enzyme activity or protein interactions.
Industrial Chemistry: It can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 5-[(but-2-yn-1-yl)amino]pyrazine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrazine-2-carboxylate Derivatives
*Estimated based on structural analogs.
Key Observations:
- In contrast, the linear but-2-yn-1-yl group may reduce steric hindrance, favoring interactions with shallow binding sites.
- Reactivity: Bromo and alkyne substituents enable further functionalization. For example, bromo derivatives undergo Suzuki-Miyaura coupling to introduce aryl groups , while alkynes facilitate click chemistry for bioconjugation .
- Biological Activity: Ureido and sulfonamide substituents (e.g., in anti-tubercular compounds) demonstrate the importance of hydrogen-bonding groups for potency . The but-2-yn-1-ylamino group’s terminal alkyne may offer a balance between hydrophobicity and reactivity.
Pharmacological and Physicochemical Properties
- Solubility: Polar substituents like ureido or aminophenyl groups improve aqueous solubility compared to hydrophobic groups (e.g., aryl or alkyne) . The target compound’s alkyne may reduce solubility, necessitating formulation adjustments.
- Metabolic Stability: Azepan-1-yl and piperidin-1-yl groups are prone to oxidative metabolism via cytochrome P450 enzymes, whereas alkynes may exhibit greater stability .
- Biological Activity: Analogs with bulky aryl or heteroaryl groups (e.g., pyrimidinyl) show enhanced inhibitory activity against enzymes like respiratory syncytial virus polymerase or mycobacterial targets . The target compound’s alkyne could serve as a bioisostere for halogens or amines in optimizing activity.
Biological Activity
Methyl 5-[(but-2-yn-1-yl)amino]pyrazine-2-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, synthesis, and applications, supported by relevant data and findings.
| Property | Value |
|---|---|
| Molecular Formula | C10H11N3O2 |
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | methyl 5-(but-2-ynylamino)pyrazine-2-carboxylate |
| InChI Key | HFTQERCJJANGKL-UHFFFAOYSA-N |
| Canonical SMILES | CC#CCNC1=NC=C(N=C1)C(=O)OC |
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Pyrazine Ring : The pyrazine ring is synthesized through cyclization reactions involving appropriate precursors such as 2,3-diaminopyrazine.
- Introduction of the Amino Group : This is achieved via nucleophilic substitution reactions with halogenated pyrazine derivatives.
- Attachment of the But-2-yn-1-yl Chain : Utilizes Sonogashira coupling to attach the alkyne group.
- Esterification : The final step involves esterifying the carboxylic acid group with methanol in the presence of an acid catalyst.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazine compounds exhibit potent antimicrobial activity. For instance, compounds similar to this compound have shown significant effects against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for these derivatives were reported in the range of 0.22 to 0.25 μg/mL, indicating strong antibacterial properties .
The mechanism by which this compound exerts its biological effects is largely dependent on its interaction with specific enzymes or receptors. It may inhibit key enzymes involved in bacterial cell wall synthesis or modulate receptor activity, thus impacting cellular signaling pathways .
Case Studies and Research Findings
- Antibiofilm Potential : In vitro studies indicated that pyrazine derivatives significantly inhibited biofilm formation in bacterial cultures, outperforming traditional antibiotics like Ciprofloxacin in some assays .
- Cytotoxicity Assessments : Hemolytic activity tests showed low toxicity levels for these compounds, with hemolytic activity percentages ranging from 3.23% to 15.22%, suggesting a favorable safety profile for further development .
- Enzyme Inhibition Studies : The compound has been identified as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR, indicating its potential as a lead compound in drug development targeting these enzymes .
Applications
This compound has several applications across various fields:
Medicinal Chemistry : It serves as a building block for synthesizing pharmaceuticals aimed at treating infections and other diseases.
Materials Science : The compound can be utilized in developing materials with unique electronic or optical properties.
Biological Studies : It acts as a probe in biological assays to investigate enzyme activities and protein interactions, enhancing our understanding of biochemical pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
